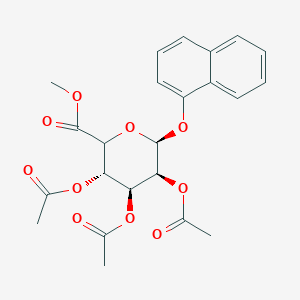
5'-Tosyl-2'-deoxy Cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-Tosyl-2'-deoxy Cytidine is a complex chemical compound with a unique structure that makes it valuable for various scientific research applications. This compound is particularly significant in the fields of nucleotide synthesis, drug discovery, and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds such as deoxycytidine analogues are known to target enzymes like cytidine deaminase (cdd) and deoxycytidine monophosphate deaminase (dcmp deaminase) .
Mode of Action
It is known that deoxycytidine analogues, which are structurally similar, are commonly inactivated by enzymes like cdd or dcmp deaminase . Additional metabolic pathways, such as phosphorylation, can substantially contribute to their activation or inactivation .
Biochemical Pathways
It is known that deoxycytidine analogues can affect various pathways involving transport, phosphorylation, and catabolism . They can also compete with natural nucleosides .
Pharmacokinetics
Similar compounds like 5-aza-2’-deoxycytidine (decitabine) have a plasma half-life of approximately 20 minutes in humans due to the high levels of cytidine deaminase in the liver, the enzyme that inactivates this analogue .
Result of Action
It is known that deoxycytidine analogues can lead to premature chain termination after incorporation into dna, ultimately leading to apoptosis .
Action Environment
It is known that the effectiveness of similar compounds can be considerably influenced by a wide range of mechanisms involving transport, phosphorylation, and catabolism, as well as by the mutual competition with natural nucleosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5'-Tosyl-2'-deoxy Cytidine involves multiple steps, including the protection of functional groups, selective reactions, and deprotection. The key steps typically involve:
Protection of the hydroxyl group: on the pentofuranosyl ring using a sulfonyl group.
Formation of the pyrimidin-2(1H)-one ring: through cyclization reactions.
Introduction of the amino group: at the 4-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch reactors: for controlled reaction conditions.
Purification techniques: such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5'-Tosyl-2'-deoxy Cytidine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may yield alcohols.
Scientific Research Applications
5'-Tosyl-2'-deoxy Cytidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of nucleotides and nucleosides.
Biology: Studied for its role in nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleoside analogs such as:
2’-Deoxy-5-fluorouridine: Used as an anticancer agent.
2’-Deoxy-5-iodouridine: Studied for its antiviral properties.
2’-Deoxy-5-azacytidine: Investigated for its role in epigenetic regulation.
Uniqueness
5'-Tosyl-2'-deoxy Cytidine is unique due to its specific structural features, such as the presence of the sulfonyl group and the amino group at the 4-position of the pyrimidine ring. These features contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(20)8-15(25-13)19-7-6-14(17)18-16(19)21/h2-7,12-13,15,20H,8-9H2,1H3,(H2,17,18,21)/t12-,13-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENUZDCEUIARIF-UMVBOHGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=CC(=NC3=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676168 |
Source


|
| Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27999-55-9 |
Source


|
| Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)








![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
![1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester-d3](/img/structure/B1141188.png)
